Belinostat acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Belinostat acid-d5 is a deuterated form of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes. It has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and other hematological malignancies and solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Belinostat acid-d5 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the belinostat molecule. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions may include controlled temperature, pressure, and pH to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Belinostat acid-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the specific reaction, but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
Scientific Research Applications
Belinostat acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the effects of isotopic labeling on chemical reactions and molecular interactions.
Biology: Employed in research on epigenetic regulation and the role of HDAC inhibitors in gene expression.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, particularly PTCL.
Industry: Utilized in the development of new HDAC inhibitors and other pharmaceutical compounds
Mechanism of Action
Belinostat acid-d5 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins, leading to the accumulation of acetylated histones and other proteins. This results in increased expression of tumor-suppressor genes, induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .
Comparison with Similar Compounds
Belinostat acid-d5 can be compared with other HDAC inhibitors such as:
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Used for the treatment of PTCL and cutaneous T-cell lymphoma.
Panobinostat: Employed in the treatment of multiple myeloma
This compound is unique due to its deuterated form, which may offer improved metabolic stability and pharmacokinetic properties compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C15H13NO4S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+/i1D,2D,3D,6D,7D |
InChI Key |
ALGZPROJSRYPIG-HMUIAXRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.